molecular formula C14H10N2O2 B083943 5-Nitro-3-phenyl-1H-indole CAS No. 14182-35-5

5-Nitro-3-phenyl-1H-indole

Cat. No. B083943
CAS RN: 14182-35-5
M. Wt: 238.24 g/mol
InChI Key: DCNCQDFYTMGSMZ-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-indole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in a variety of research applications. In

Scientific Research Applications

5-Nitro-3-phenyl-1H-indole has been found to have a variety of scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to have anti-inflammatory and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 5-Nitro-3-phenyl-1H-indole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to inhibit the production of pro-inflammatory cytokines and to have antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that 5-Nitro-3-phenyl-1H-indole has a variety of biochemical and physiological effects. This compound has been found to induce DNA damage and to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Nitro-3-phenyl-1H-indole is its potent anti-cancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. Additionally, 5-Nitro-3-phenyl-1H-indole has been found to have anti-inflammatory and anti-microbial properties, making it useful in a variety of research applications.
However, there are also some limitations to the use of 5-Nitro-3-phenyl-1H-indole in lab experiments. For example, this compound has been found to be toxic to some normal cells, which could limit its potential use in certain research applications. Additionally, more research is needed to fully understand the mechanism of action of 5-Nitro-3-phenyl-1H-indole and to determine the optimal dosage and administration route for this compound.

Future Directions

There are a number of future directions for research on 5-Nitro-3-phenyl-1H-indole. One area of focus could be on the development of new synthesis methods that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Another area of focus could be on the development of new formulations of 5-Nitro-3-phenyl-1H-indole that are less toxic to normal cells. This could increase the potential use of this compound in a variety of research applications.
Finally, more research is needed to explore the potential use of 5-Nitro-3-phenyl-1H-indole in combination with other anti-cancer drugs. Studies have shown that this compound has synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.

properties

CAS RN

14182-35-5

Product Name

5-Nitro-3-phenyl-1H-indole

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

5-nitro-3-phenyl-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)11-6-7-14-12(8-11)13(9-15-14)10-4-2-1-3-5-10/h1-9,15H

InChI Key

DCNCQDFYTMGSMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitroindole from above (625 mg, 2.1 mmol), phenylboronic acid (381 mg, 3.13 mmol), triphenylphosphine (109.3 mg, 0.417 mmol) in dimethoxyethane (4.16 mL) is degassed. To this mixture 2N sodium carbonate (6.25 mL) is added, and the reaction mixture is degassed again. To the reaction is added palladium (II) acetate (23.4 mg, 0.104 mmol), and the reaction is refluxed under dry nitrogen with stirring for 8 hours. The reaction mixture is then diluted with 1 M HCl (100 mL), and extracted with ethyl acetate (100 mL). The organic phase is washed with water (100 mL), and brine (100 mL). The organic phase is dried over MgSO4 and concentrated in vacuo. The crude product is purified by chromatography over silica gel (EtOAc/hexanes, 10/90) to afford 3-phenyl-5-nitroindole as an orange powder (45 mg, 9% yield).
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Synthesis routes and methods II

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